molecular formula C20H19NO5 B7790402 Chelidonine (+)

Chelidonine (+)

Cat. No.: B7790402
M. Wt: 353.4 g/mol
InChI Key: GHKISGDRQRSCII-UHFFFAOYSA-N
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Description

This compound has been recognized for its diverse pharmacological properties, including anti-inflammatory, analgesic, and antitumor activities . Chelidonine has a complex molecular structure, which contributes to its wide range of biological effects.

Preparation Methods

Synthetic Routes and Reaction Conditions: Chelidonine can be synthesized through a series of chemical reactions involving urethane and benzyl bromide as key building blocks . The synthesis begins with the preparation of urethane from nitrile, which undergoes hydrolysis to form carboxylic acid. This carboxylic acid is then subjected to Curtius degradation to yield crude isocyanate, which reacts with benzyl alcohol to form urethane. Benzyl bromide is synthesized from 2,3-methylenedioxybenzaldehyde through successive Hofmann and von Braun degradations .

Industrial Production Methods: Industrial production of chelidonine typically involves extraction from Chelidonium majus using acid alcohol, followed by ion exchange and purification processes . This method ensures the isolation of chelidonine in sufficient quantities for pharmaceutical and research applications.

Chemical Reactions Analysis

Types of Reactions: Chelidonine undergoes various chemical reactions, including oxidation, reduction, and substitution .

Common Reagents and Conditions:

    Oxidation: Chelidonine can be oxidized using reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Reduction of chelidonine can be achieved using sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions often involve nucleophiles such as hydroxide ions or amines.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield chelidonine N-oxide, while reduction can produce dihydrochelidonine .

Scientific Research Applications

    Chemistry: Used as a precursor in the synthesis of other complex alkaloids.

    Biology: Investigated for its role in inducing apoptosis in cancer cells.

    Medicine: Employed as an analgesic and anti-inflammatory agent.

    Industry: Utilized in the development of pharmaceuticals and as a natural pesticide due to its bioactive properties.

Comparison with Similar Compounds

Chelidonine is unique among benzophenanthridine alkaloids due to its specific molecular structure and pharmacological properties . Similar compounds include:

Chelidonine stands out for its potent antitumor and anti-inflammatory activities, making it a valuable compound for further research and therapeutic development.

Properties

IUPAC Name

24-methyl-5,7,18,20-tetraoxa-24-azahexacyclo[11.11.0.02,10.04,8.014,22.017,21]tetracosa-2,4(8),9,14(22),15,17(21)-hexaen-12-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO5/c1-21-7-13-11(2-3-15-20(13)26-9-23-15)18-14(22)4-10-5-16-17(25-8-24-16)6-12(10)19(18)21/h2-3,5-6,14,18-19,22H,4,7-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHKISGDRQRSCII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC2=C(C=CC3=C2OCO3)C4C1C5=CC6=C(C=C5CC4O)OCO6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70871663
Record name CERAPP_61075
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70871663
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Chelidonine (+)
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Chelidonine (+)
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Chelidonine (+)
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Chelidonine (+)
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Chelidonine (+)
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Chelidonine (+)

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